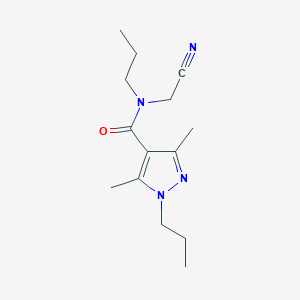
N-(Cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In the case of pyrazole derivatives, they can participate in various chemical reactions. For example, pyridinium ylides, which can be created from pyridinium salts, are used in the synthesis of many significantly important heterocyclic intermediates .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrazole derivatives in therapeutic applications (Rahmouni et al., 2016). Similarly, Rudenko et al. (2011) investigated heterocyclization reactions involving 5-aminopyrazoles and N-arylmaleimides, demonstrating the chemical diversity achievable with pyrazole scaffolds (Rudenko et al., 2011).
Antiviral Activity
Srivastava et al. (1977) focused on synthesizing certain thiazole C-nucleosides, showcasing the potential antiviral activity of derivatives related to the pyrazole core structure (Srivastava et al., 1977).
Systemic Fungicides
Huppatz (1983) described the synthesis of pyrazole analogues of carboxin as systemic fungicides, highlighting the agricultural applications of pyrazole derivatives (Huppatz, 1983).
Mitochondrial Targeting for Chemotherapy
Mohamed et al. (2020) synthesized 2-cyanoacrylamides linked to ethyl 1,3-diphenylpyrazole-4-carboxylates, targeting the mitochondria of colorectal carcinoma cells, indicating a novel approach to chemotherapy (Mohamed et al., 2020).
Antimicrobial Activity
Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety, including pyrazole derivatives, with evaluated antimicrobial activity, further demonstrating the potential of pyrazole-based compounds in combating microbial infections (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-5-8-17(10-7-15)14(19)13-11(3)16-18(9-6-2)12(13)4/h5-6,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGNWJUNEWQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C(=O)N(CCC)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
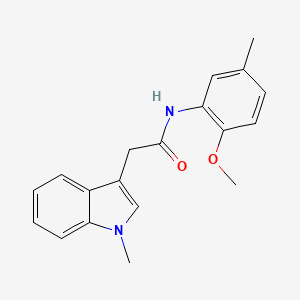
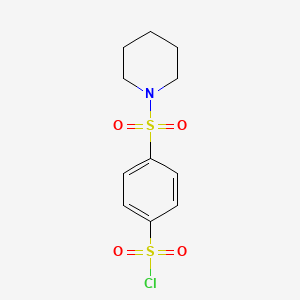
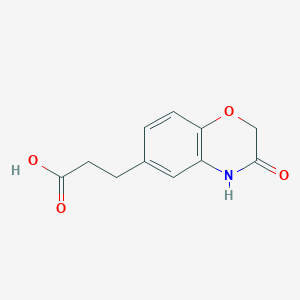
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)
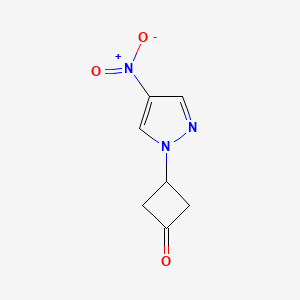
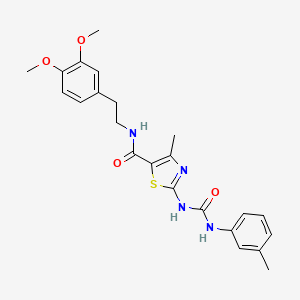
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)
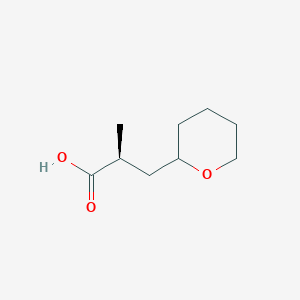
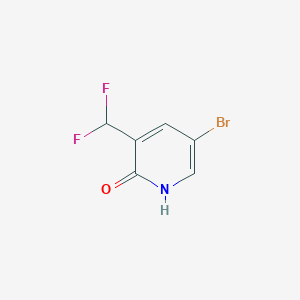
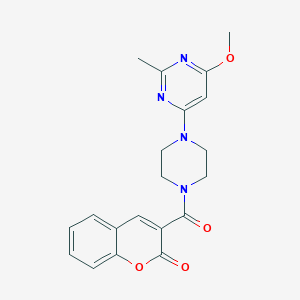
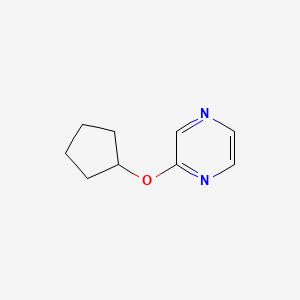
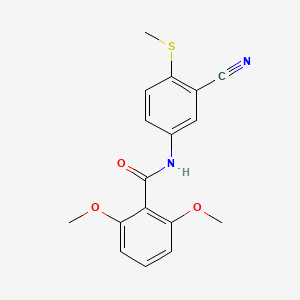
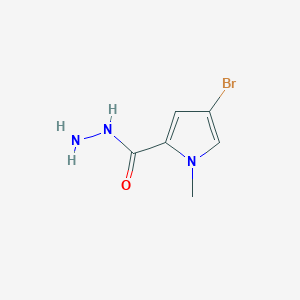
![1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2954376.png)
